molecular formula C23H31N3O4 B4211540 1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4211540
M. Wt: 413.5 g/mol
InChI Key: BYIHSXYESMVLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a propoxyphenyl group, a pyrrolidinylcarbonyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the propoxyphenyl derivative, followed by the introduction of the pyrrolidinylcarbonyl and piperidinyl groups through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and obtaining the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of products.

Scientific Research Applications

1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE include other pyrrolidinedione derivatives and compounds with similar functional groups, such as:

  • 1-(4-chlorophenyl)-pyrrolidin-2-one
  • 1-(4-methoxyphenyl)-pyrrolidin-2-one
  • 1-(4-ethylphenyl)-pyrrolidin-2-one

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-propoxyphenyl)-3-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-2-14-30-19-9-7-18(8-10-19)26-21(27)15-20(23(26)29)25-13-5-6-17(16-25)22(28)24-11-3-4-12-24/h7-10,17,20H,2-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIHSXYESMVLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

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